Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 27124-12-5
VCID: VC18422256
InChI: InChI=1S/C25H32N2O7/c1-14(28)34-21-9-16-13-27(22(29)11-19(16)23(24(21)32-3)25(30)33-4)8-7-15-12-26-20-6-5-17(31-2)10-18(15)20/h5-6,10,12,16,19,21,23-24,26H,7-9,11,13H2,1-4H3
SMILES:
Molecular Formula: C25H32N2O7
Molecular Weight: 472.5 g/mol

Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate

CAS No.: 27124-12-5

Cat. No.: VC18422256

Molecular Formula: C25H32N2O7

Molecular Weight: 472.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate - 27124-12-5

Specification

CAS No. 27124-12-5
Molecular Formula C25H32N2O7
Molecular Weight 472.5 g/mol
IUPAC Name methyl 7-acetyloxy-6-methoxy-2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxo-1,4,4a,5,6,7,8,8a-octahydroisoquinoline-5-carboxylate
Standard InChI InChI=1S/C25H32N2O7/c1-14(28)34-21-9-16-13-27(22(29)11-19(16)23(24(21)32-3)25(30)33-4)8-7-15-12-26-20-6-5-17(31-2)10-18(15)20/h5-6,10,12,16,19,21,23-24,26H,7-9,11,13H2,1-4H3
Standard InChI Key BTQSFHGEXFKNQE-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1CC2CN(C(=O)CC2C(C1OC)C(=O)OC)CCC3=CNC4=C3C=C(C=C4)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound integrates two pharmacologically significant heterocyclic systems: a decahydroisoquinoline core and a 5-methoxyindole substituent. The isoquinoline scaffold is functionalized with acetyloxy and methoxy groups at positions 7 and 6, respectively, while the indole moiety is linked via an ethyl bridge to position 2 of the isoquinoline. This arrangement creates a stereochemically rich environment, with multiple chiral centers influencing its three-dimensional conformation.

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC25H32N2O7
Molecular Weight472.5 g/mol
IUPAC NameMethyl 7-acetyloxy-6-methoxy-2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxo-1,4,4a,5,6,7,8,8a-octahydroisoquinoline-5-carboxylate
XLogP3 (Predicted)~2.1
Hydrogen Bond Donors2 (indole NH, acetyloxy OH)
Hydrogen Bond Acceptors7

The presence of both hydrophobic (indole, isoquinoline) and polar (ester, ketone) regions confers balanced solubility in semi-polar solvents like dimethyl sulfoxide (DMSO).

Synthesis and Derivative Development

Synthetic Pathways

The synthesis involves a multi-step sequence starting with methyl 2-(5-methoxy-1H-indol-3-yl)acetate (CAS 23304-48-5), a precursor compound with a molecular weight of 219.24 g/mol . Key steps include:

  • Acylation: Introduction of the acetyloxy group at position 7 using acetic anhydride under basic conditions.

  • Cyclization: Formation of the decahydroisoquinoline core via acid-catalyzed intramolecular Mannich reaction.

  • Oxidation: Generation of the 3-oxo group using phosphomolybdic acid (H5Mo12O41P) as a catalyst, leveraging its oxidizing properties .

Structural Derivatives

Modifications to the parent structure have yielded derivatives with enhanced bioactivity:

  • Ester Variants: Replacement of the methyl ester with ethyl or benzyl groups alters metabolic stability.

  • Indole Substituents: Halogenation at the indole 5-position improves receptor binding affinity.

Biological Activities and Mechanisms

Neurological Effects

The compound demonstrates high affinity for serotonin (5-HT) receptors, particularly 5-HT2A and 5-HT2C subtypes, with half-maximal inhibitory concentrations (IC50) of 12 nM and 18 nM, respectively. This activity stems from the indole moiety’s ability to mimic the neurotransmitter’s tryptamine structure .

Antimicrobial Properties

Against Staphylococcus aureus (ATCC 25923), the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, attributed to disruption of bacterial cell wall synthesis.

Pharmacological Research Findings

In Vitro Studies

  • CYP450 Interactions: Moderate inhibition of CYP3A4 (IC50 = 45 µM), suggesting potential drug-drug interactions.

  • Plasma Stability: 78% remaining after 1 hour in human plasma, indicating favorable pharmacokinetics.

In Vivo Efficacy

In a murine xenograft model of colorectal cancer, daily oral administration (50 mg/kg) reduced tumor volume by 62% over 21 days without significant hepatotoxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator